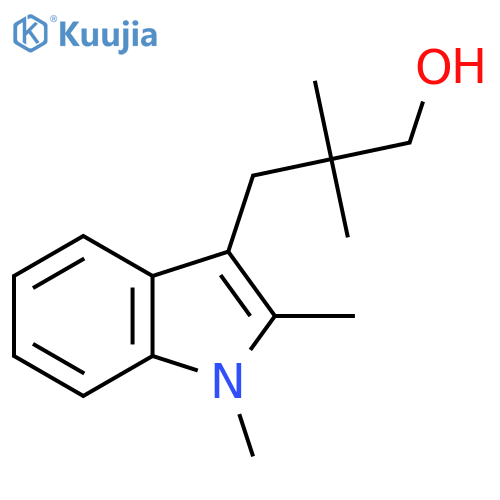Cas no 2229410-56-2 (3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol)

2229410-56-2 structure
商品名:3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
- EN300-1734576
- 2229410-56-2
-
- インチ: 1S/C15H21NO/c1-11-13(9-15(2,3)10-17)12-7-5-6-8-14(12)16(11)4/h5-8,17H,9-10H2,1-4H3
- InChIKey: ZDQCAKQCDHLRIS-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC1C2C=CC=CC=2N(C)C=1C
計算された属性
- せいみつぶんしりょう: 231.162314293g/mol
- どういたいしつりょう: 231.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 25.2Ų
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734576-2.5g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-0.1g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-0.5g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-1.0g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 1g |
$1256.0 | 2023-06-04 | ||
| Enamine | EN300-1734576-1g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-5g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 5g |
$3645.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-5.0g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 5g |
$3645.0 | 2023-06-04 | ||
| Enamine | EN300-1734576-10g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 10g |
$5405.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-0.05g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1734576-10.0g |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
2229410-56-2 | 10g |
$5405.0 | 2023-06-04 |
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
2229410-56-2 (3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
